4-Aminopyrazole Scaffold Demonstrates Superior BRAFᵛ⁶⁰⁰ᴱ Kinase Inhibitory Potency Relative to 3-Aminopyrazole Analogs
In a comparative SAR study of 1H-pyrazole-based anti-melanoma agents, 1H-pyrazol-4-amine derivatives (urea series FN) exhibited significantly greater potency against BRAFᵛ⁶⁰⁰ᴱ kinase than their 1H-pyrazol-3-amine counterparts [1]. The most potent compound in the 4-amine series (FN10) achieved an IC₅₀ of 0.066 μM against BRAFᵛ⁶⁰⁰ᴱ and a GI₅₀ of 0.81 μM against the A375 human melanoma cell line, which was comparable to the clinically approved BRAF inhibitor vemurafenib [1]. The study explicitly notes that this activity was 'more potent than our previously reported 1H-pyrazole-3-amines and their urea derivatives,' establishing a direct scaffold-level differentiation that extends to 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-amine as a core 4-aminopyrazole building block [1].
| Evidence Dimension | BRAFᵛ⁶⁰⁰ᴱ kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; FN10 (4-aminopyrazole urea derivative): IC₅₀ = 0.066 μM, GI₅₀ = 0.81 μM (A375) |
| Comparator Or Baseline | 1H-pyrazol-3-amine urea derivatives (previously reported series) |
| Quantified Difference | 4-aminopyrazole series > 3-aminopyrazole series (qualitative ranking; quantitative values for 3-amine series not specified in the abstract) |
| Conditions | BRAFᵛ⁶⁰⁰ᴱ kinase inhibition assay; A375 human melanoma cell proliferation assay |
Why This Matters
Procurement of 4-aminopyrazole regioisomers over 3-aminopyrazole analogs is supported by published SAR evidence indicating superior kinase inhibitory potential, reducing the risk of investing in scaffold optimization campaigns with inherently lower potency ceilings.
- [1] Modification, Biological Evaluation and SAR Studies of Novel 1H-Pyrazol Derivatives Containing N,N′-Disubstituted Urea Moiety as Potential Anti-melanoma Agents. Chemistry & Biodiversity, 2018, 15(6), e1800091. View Source
